2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is known for its unique structure, which includes a diethylamino group, a hydroxybenzoyl group, and a methylbenzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid typically involves the reaction of phthalic anhydride with 3-diethylaminophenol . The reaction is carried out under acidic conditions, often using a Friedel-Crafts acylation procedure. The reaction conditions include the use of a solvent such as toluene and a catalyst like aluminum chloride. The product is then purified through recrystallization.
Chemical Reactions Analysis
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of novel fluorescent matrices and hybrid dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group enhances its ability to interact with biological membranes, while the hydroxybenzoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid can be compared with similar compounds such as:
2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid: This compound has a similar structure but with dibutylamino instead of diethylamino, affecting its solubility and reactivity.
Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate: This ester derivative has different physical properties and applications, particularly in the field of UV filters.
4-(Diethylamino)salicylaldehyde: This compound shares the diethylamino group but has different functional groups, leading to distinct chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Properties
CAS No. |
106159-87-9 |
---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[4-(diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid |
InChI |
InChI=1S/C19H21NO4/c1-4-20(5-2)13-7-9-15(17(21)11-13)18(22)14-8-6-12(3)10-16(14)19(23)24/h6-11,21H,4-5H2,1-3H3,(H,23,24) |
InChI Key |
FQQHSIBWBFUIEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.